molecular formula C18H20Cl2N2O B310292 2,4-dichloro-N-[4-(diethylamino)-2-methylphenyl]benzamide

2,4-dichloro-N-[4-(diethylamino)-2-methylphenyl]benzamide

Cat. No. B310292
M. Wt: 351.3 g/mol
InChI Key: QHXBDNBZMMXNSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-[4-(diethylamino)-2-methylphenyl]benzamide, commonly known as DEET, is a widely used insect repellent. DEET was first synthesized in 1953 by the United States Department of Agriculture (USDA) and has since become one of the most effective and popular insect repellents in the world. DEET is used to repel a wide range of insects, including mosquitoes, ticks, fleas, and chiggers. The purpose of

Mechanism of Action

The mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's ability to detect human hosts. DEET may also interfere with the insect's ability to locate and land on a human host. DEET is thought to act on the insect's olfactory system, which is responsible for detecting odors.
Biochemical and Physiological Effects:
DEET has been shown to have a low toxicity profile in humans and animals. DEET is rapidly absorbed into the skin and is metabolized by the liver. The metabolites of DEET are excreted in the urine. DEET has been shown to be safe for use in pregnant women and children over the age of two months.

Advantages and Limitations for Lab Experiments

DEET is a highly effective insect repellent and is widely used in laboratory experiments. DEET has been shown to be effective against a wide range of insects, including mosquitoes, ticks, fleas, and chiggers. DEET is also relatively easy to use and can be applied in a variety of forms, including sprays, lotions, and wipes. However, there are some limitations to the use of DEET in laboratory experiments. DEET can be toxic to some species of insects, which can affect the results of experiments. DEET can also be expensive, which may limit its use in some experiments.

Future Directions

There are several areas of research that could be explored in the future regarding DEET. One area of interest is the development of new insect repellents that are more effective and have fewer side effects than DEET. Another area of interest is the study of the mechanism of action of DEET, which is not fully understood. Additionally, more research is needed to determine the long-term effects of DEET exposure on human health and the environment. Finally, research is needed to determine the effectiveness of DEET against emerging insect-borne diseases, such as Zika virus and Lyme disease.

Synthesis Methods

The synthesis of DEET involves the reaction of 2,4-dichlorobenzoyl chloride with N,N-diethyl-m-toluidine in the presence of a base. This reaction results in the formation of DEET, which is then purified by recrystallization. The synthesis of DEET is a relatively simple process and can be carried out on a large scale.

Scientific Research Applications

DEET has been extensively studied for its insect repellent properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, fleas, and chiggers. DEET is used in a variety of products, including sprays, lotions, and wipes. DEET is also used in clothing and other materials to provide long-lasting protection against insects.

properties

Product Name

2,4-dichloro-N-[4-(diethylamino)-2-methylphenyl]benzamide

Molecular Formula

C18H20Cl2N2O

Molecular Weight

351.3 g/mol

IUPAC Name

2,4-dichloro-N-[4-(diethylamino)-2-methylphenyl]benzamide

InChI

InChI=1S/C18H20Cl2N2O/c1-4-22(5-2)14-7-9-17(12(3)10-14)21-18(23)15-8-6-13(19)11-16(15)20/h6-11H,4-5H2,1-3H3,(H,21,23)

InChI Key

QHXBDNBZMMXNSR-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C

Origin of Product

United States

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